Regioselectivity of Nucleophilic Attack: Exocyclic Methylene vs. Ring Carbonyl
In a direct comparative study by Longridge and Timms (1971), 4-aminomethyleneoxazol-5(4H)-ones—the class to which CAS 112548-74-0 belongs—underwent nucleophilic attack exclusively at the exocyclic methylene carbon (side-chain), while the ring carbonyl group remained inert [1]. This contrasts sharply with penicillenic acid (a structurally related oxazolone), which was previously reported to react exclusively at the ring carbonyl; however, when intramolecular thiol attack was blocked, penicillenic acid also followed the aminomethylene-type regioselectivity pattern [1]. The target compound's primary amine at the methylene terminus further enhances nucleophilic character at this site relative to N-alkyl or N-aryl congeners.
| Evidence Dimension | Site of nucleophilic attack (methylene carbon vs. ring carbonyl) |
|---|---|
| Target Compound Data | Exclusive attack at exocyclic methylene carbon (side-chain); ring carbonyl unreactive |
| Comparator Or Baseline | Penicillenic acid: previously reported exclusive attack at ring carbonyl; follows methylene-attack pattern only when intramolecular thiol participation is blocked |
| Quantified Difference | Qualitative reversal of attack site; no competing ring-carbonyl pathway detected for 4-aminomethyleneoxazol-5(4H)-ones |
| Conditions | Nucleophilic addition reactions in solution; J. Chem. Soc. B, 1971 |
Why This Matters
This regioselectivity ensures predictable reactivity in multi-step synthetic sequences, reducing the risk of undesired ring-opening side reactions that plague carbonyl-reactive isoxazolone analogs.
- [1] Longridge JL, Timms D. Nucleophilic attack on 4-aminomethyleneoxazol-5(4H)-ones, a rationalisation of penicillin carcinogenicity. J Chem Soc B. 1971:848-851. View Source
